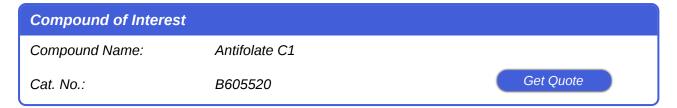


# The Discovery and Synthesis of C1: A Novel Antifolate Overcoming Methotrexate Resistance

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#### For Immediate Release

Utrecht, Netherlands – Researchers have unveiled the discovery and preclinical evaluation of a novel antifolate compound, designated C1, which demonstrates potent activity against cancer cells, particularly those resistant to the widely used chemotherapeutic agent methotrexate. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical assessment of C1, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

C1, a 2,4-diaminopyrimidine-based derivative, has emerged from a screen of compounds with potential antineoplastic activity.[1] Unlike classical antifolates such as methotrexate, C1 exhibits a unique efficacy profile, showing marked potency in cancer cell lines deficient in folylpolyglutamate synthetase (FPGS).[1][2][3] FPGS deficiency is a known mechanism of methotrexate resistance, highlighting the potential of C1 to address a significant unmet need in cancer therapy.[1][2][3][4]

## Core Mechanism of Action: Potent Dihydrofolate Reductase Inhibition

Antifolates exert their anticancer effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell division and growth. [5][6][7] The primary target of many antifolates, including methotrexate and the novel compound C1, is dihydrofolate reductase (DHFR), a key enzyme that reduces dihydrofolate



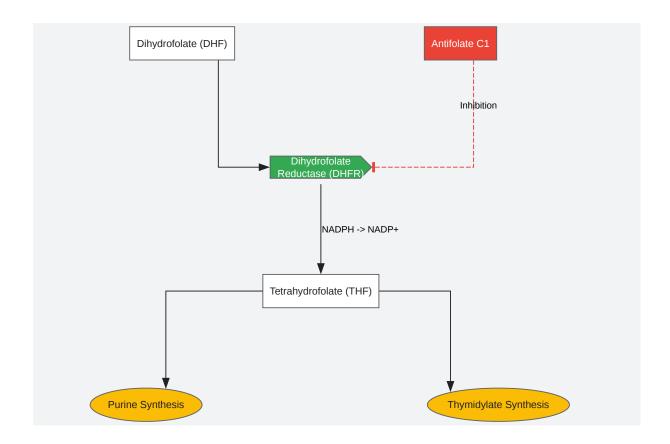




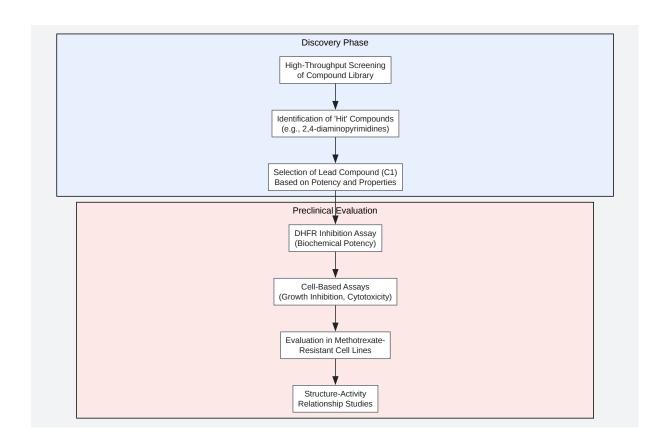
(DHF) to tetrahydrofolate (THF).[1][2][3][8] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines and thymidylate.[8] By inhibiting DHFR, C1 effectively depletes the intracellular pool of reduced folates, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[1][2][3][5][6]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of C1.









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